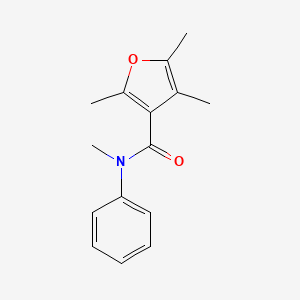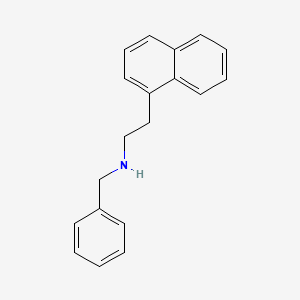
3-Indol-1-yl-1-morpholin-4-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Indol-1-yl-1-morpholin-4-ylpropan-1-one, also known as Indolylmorpholine or IMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an indole ring and a morpholine ring.
Mechanism of Action
The mechanism of action of 3-Indol-1-yl-1-morpholin-4-ylpropan-1-one is not fully understood. However, it has been suggested that it induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. It has also been suggested that it inhibits the growth of fungi and bacteria by disrupting the cell membrane and inhibiting the synthesis of DNA and proteins. Additionally, it has been suggested that it inhibits the production of inflammatory cytokines by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
3-Indol-1-yl-1-morpholin-4-ylpropan-1-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and inhibit the production of inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and to inhibit the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
3-Indol-1-yl-1-morpholin-4-ylpropan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has shown potential applications in various fields of scientific research. However, it also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 3-Indol-1-yl-1-morpholin-4-ylpropan-1-one. One future direction is to further investigate its potential applications as an anticancer agent. Another future direction is to study its effects on other types of cells, such as immune cells. Additionally, further research could be done to elucidate its mechanism of action and to design experiments to study its effects more thoroughly. Finally, future research could focus on developing more efficient synthesis methods for 3-Indol-1-yl-1-morpholin-4-ylpropan-1-one.
Synthesis Methods
The synthesis of 3-Indol-1-yl-1-morpholin-4-ylpropan-1-one involves the reaction of indole-3-carboxaldehyde with morpholine and acetone in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction occurs at room temperature and yields the desired product in good yield.
Scientific Research Applications
3-Indol-1-yl-1-morpholin-4-ylpropan-1-one has shown potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a potential antifungal and antibacterial agent due to its ability to inhibit the growth of fungi and bacteria. Additionally, it has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
3-indol-1-yl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-15(17-9-11-19-12-10-17)6-8-16-7-5-13-3-1-2-4-14(13)16/h1-5,7H,6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDQZZRMKKNUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Indol-1-yl-1-morpholin-4-ylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)

![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7479759.png)
![N,N-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7479761.png)


![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)

